Product packaging for Carbamimidoyl-acetic acid ethyl ester(Cat. No.:CAS No. 50551-10-5)

Carbamimidoyl-acetic acid ethyl ester

Cat. No.: B1587518
CAS No.: 50551-10-5
M. Wt: 130.15 g/mol
InChI Key: HSDKTLKBDJXJQU-UHFFFAOYSA-N
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Description

Overview of the Carbamimidoyl Motif in Organic and Medicinal Chemistry

The carbamimidoyl group, more commonly known as the amidine group, is a functional group with the general structure RC(=NR)NR₂. This motif is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents. acs.org Amidines are characteristically more basic than amides and can exist as amidinium ions upon protonation, a feature that allows them to participate in specific biological interactions. acs.org Their ability to form strong hydrogen bonds and act as bioisosteres for other functional groups makes them valuable in drug design. For instance, amidine-containing compounds have been investigated for their potential as antibacterial, antiviral, antifungal, and antiprotozoal agents. nih.gov A notable example is pentamidine, a diamidine compound used in the treatment of trypanosomiasis and leishmaniasis. nih.gov The structural and electronic properties of the amidine moiety enable it to bind to the minor groove of DNA and interact with enzymes like serine proteases, highlighting its versatility in targeting biological macromolecules. nih.gov

Historical Context of Amidino-Containing Compounds and Ester Derivatives

The synthesis of amidines has a long history, with the Pinner reaction, first described by Adolf Pinner in 1877, being a foundational method. nih.gov This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt, which can then be converted to an amidine upon treatment with ammonia (B1221849) or an amine. nih.gov The development of synthetic methodologies for amidines paved the way for the exploration of their derivatives, including those containing ester functionalities. Ester derivatives of various compounds have been a staple in medicinal chemistry, often employed to create prodrugs with improved pharmacokinetic properties, such as enhanced membrane permeability. nih.gov The combination of the amidine group's biological activity with the ester's ability to modulate physicochemical properties has led to the synthesis and investigation of a variety of amidino-containing esters. These compounds have been explored for a range of applications, from enzyme inhibition to the development of novel therapeutic agents. nih.gov

Current Research Landscape and Significance of Carbamimidoyl-acetic acid ethyl ester

This compound, typically used as its more stable hydrochloride salt, is a key intermediate in the synthesis of various heterocyclic compounds with significant biological activities. nih.gov Its bifunctional nature, possessing both a nucleophilic amidine and an ester group, makes it a versatile reagent in multicomponent reactions.

Recent research has demonstrated its utility in the synthesis of complex molecules. For example, it has been used in the construction of pyrimidinone scaffolds, which are core structures in various natural products and pharmaceuticals. In one study, ethyl 2-amidinoacetate hydrochloride was employed in the synthesis of analogues of aglaroxin C, a natural product with potential inhibitory activity against the Hepatitis C virus (HCV). nih.gov This work highlighted the compound's ability to participate in condensation reactions to form the pyrimidinone ring, leading to the discovery of new derivatives with biased inhibition of HCV viral entry. nih.gov

Furthermore, this compound is a crucial building block for the synthesis of substituted pyrrolopyrimidines. google.com These heterocyclic systems are of great interest in medicinal chemistry as they can act as inhibitors of protein tyrosine kinases, such as the epidermal growth factor (EGF) receptor, which are implicated in cancer. google.com Patents have described the use of ethyl 2-amidinoacetate hydrochloride in the preparation of nitrogenous aromatic ring compounds with angiogenesis-inhibiting effects, which are vital for preventing the growth of tumors. google.comgoogle.com

The significance of this compound lies in its role as a readily available starting material for generating molecular diversity in drug discovery programs. Its reactions often proceed with good yields and can be adapted for the synthesis of a library of compounds for biological screening. nih.gov

Interactive Data Table: Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
Molecular Formula C₅H₁₀N₂O₂C₅H₁₁ClN₂O₂
Molecular Weight 130.15 g/mol 166.61 g/mol
CAS Number 50551-10-557508-48-2
IUPAC Name ethyl 3-amino-3-iminopropanoateethyl 2-carbamimidoylacetate hydrochloride
Synonyms ethyl 2-amidinoacetate, amidinoacetic acid ethyl esterethyl 2-amidinoacetate HCl, carbethoxyacetamidine hydrochloride

Data sourced from PubChem and other chemical supplier databases. ambeed.com

Scope and Objectives of Academic Inquiry on the Compound

The primary focus of academic and industrial research on this compound is its application as a synthetic intermediate. The main objectives of this inquiry include:

Development of Novel Synthetic Methodologies: Researchers aim to explore and optimize the reaction conditions for using this compound in the synthesis of complex heterocyclic compounds. This includes investigating its reactivity with various electrophiles and in different solvent systems to improve yields and stereoselectivity. semanticscholar.org

Synthesis of Biologically Active Molecules: A major goal is the use of this compound as a scaffold to create new molecules with potential therapeutic applications. This involves designing and synthesizing libraries of derivatives, such as pyrimidines and triazines, and screening them for biological activities like enzyme inhibition or anti-cancer effects. google.com

Elucidation of Structure-Activity Relationships (SAR): By synthesizing a variety of analogues using this compound, researchers can systematically study how different substituents on the resulting heterocyclic core influence biological activity. This is crucial for the rational design of more potent and selective drug candidates. nih.gov

Exploration of New Reaction Pathways: Academic inquiry also seeks to uncover new types of reactions that this compound can undergo, potentially leading to the discovery of novel chemical transformations and the creation of unique molecular architectures.

In essence, the academic inquiry surrounding this compound is driven by its potential to accelerate the discovery and development of new drugs and other functional organic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O2 B1587518 Carbamimidoyl-acetic acid ethyl ester CAS No. 50551-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-3-iminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDKTLKBDJXJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404736
Record name Carbamimidoyl-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50551-10-5
Record name Carbamimidoyl-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Carbamimidoyl Acetic Acid Ethyl Ester and Its Analogues

Direct Amine Reaction Pathways

Direct synthesis routes offer an efficient means to construct the guanidine (B92328) moiety, often involving the catalytic addition of amines to suitable electrophilic partners. rsc.org These pathways are prized for their atom economy and operational simplicity.

The formation of the guanidine group in Carbamimidoyl-acetic acid ethyl ester can be achieved through catalyst-mediated reactions. While direct aminolysis of a simple ester is less common for creating the guanidine core, the guanylation of amines is a cornerstone of guanidine synthesis. rsc.orgresearchgate.net This transformation is effectively a form of aminolysis where an amine nucleophile attacks a "guanylating agent." rsc.org A variety of catalysts, particularly metal-based systems, have been developed to facilitate this process, which is more efficient than stoichiometric methods. rsc.orgrsc.org

Catalysts for this transformation lower the activation energy, allowing the reaction to proceed under milder conditions, which is crucial when dealing with functionalized molecules. fiveable.mersc.org Lanthanide amides and ytterbium triflate, for example, have proven to be highly efficient catalysts for the guanylation of a wide range of amines with carbodiimides or cyanamide (B42294) under mild or even solvent-free conditions. organic-chemistry.org For the synthesis of this compound, a conceptual approach would involve the reaction of a glycine (B1666218) ethyl ester derivative with a guanylating agent in the presence of a suitable catalyst.

Table 1: Selected Catalysts for Guanylation Reactions

Catalyst System Reactants Conditions Key Advantages Reference
Scandium(III) triflate Amine, Cyanamide Mild, Aqueous Practical for water-soluble substrates like peptides. organic-chemistry.org
Ytterbium triflate Amine, Carbodiimide Solvent-free High efficiency and good yields for N,N',N''-trisubstituted guanidines. organic-chemistry.org
Copper(II) chloride Arylboronic acid, Amine, Cyanamide Oxygen (1 atm) Operationally simple three-component synthesis of N-aryl guanidines. organic-chemistry.orgorganic-chemistry.org
Zinc(II) ethoxide Amine, Carbodiimide Room Temperature Inexpensive and commercially available catalyst. researchgate.net
Tetrabutylphosphonium (B1682233) tribromide (TBPTB) Isothiocyanate, Secondary Amine One-pot Environmentally friendly and recyclable reagent. benthamdirect.comnih.gov

Optimizing reaction conditions is critical for maximizing the yield of the desired product and minimizing the formation of byproducts. fiveable.me Key parameters that influence the outcome of the synthesis of this compound include temperature, catalyst concentration, reactant molar ratios, and reaction time. researchgate.nethillpublisher.comdergipark.org.tr

Temperature: Reaction temperature can significantly affect the rate of reaction and the position of equilibrium. For esterification reactions, an optimal temperature range, such as 80-85°C, is often identified to maximize yield while preventing side reactions. hillpublisher.comhillpublisher.com

Catalyst Concentration: The amount of catalyst can determine the reaction rate. While a higher concentration may speed up the reaction, it can also lead to unwanted side products. Studies on ethyl acetate (B1210297) synthesis show that even small amounts of an acid catalyst can lead to high productivity. hillpublisher.com

Reactant Ratio: The molar ratio of reactants is a crucial factor. In esterification, using an excess of one reactant (like the alcohol) can shift the equilibrium toward the product side, increasing conversion. dergipark.org.tr

Reaction Time: The duration of the reaction must be sufficient to allow for high conversion but not so long that product degradation or side reactions become significant. fiveable.me This helps differentiate between kinetically and thermodynamically controlled products. fiveable.me

Table 2: Influence of Reaction Parameters on Synthesis

Parameter General Effect on Yield/Selectivity Example from Related Syntheses Reference
Temperature Influences reaction rate and equilibrium. An optimal point often exists. Increasing temperature in esterification to 80°C increased conversion, but higher temperatures can cause side reactions. dergipark.org.trhillpublisher.com
Catalyst Loading Increases reaction rate. Optimal loading balances rate and cost/side reactions. In ethyl acetate synthesis, a specific, low concentration of sulfuric acid was found to be optimal. hillpublisher.com
Reactant Molar Ratio Affects equilibrium position (Le Chatelier's Principle). Increasing the ethanol-to-acid ratio in esterification boosts product conversion. dergipark.org.tr
Solvent Choice Can affect solubility, reactivity, and catalyst performance. Using water as a solvent for guanylation can be effective and is environmentally friendly. organic-chemistry.org

Multi-Step Synthesis Approaches

For complex molecules, a multi-step approach is often necessary, involving the careful construction of intermediate compounds that are later combined to form the final product. nih.gov This strategy allows for greater control over the final structure.

The reactive nature of the guanidine functional group often necessitates the use of protecting groups during a synthesis. nih.gov A common strategy involves reacting a primary amine with a protected, "precursor" guanylating reagent early in the synthetic sequence. nih.gov These precursors are designed to be stable under various reaction conditions and can be deprotected in the final steps. nih.gov

Several classes of guanylating precursors are widely used:

Thioureas: N,N'-di-Boc-thiourea, when activated with reagents like cyanuric chloride, is an effective agent for guanylating amines. researchgate.netorganic-chemistry.org This method avoids the use of toxic heavy metals like mercury. organic-chemistry.org

Pyrazole-1-carboxamidines: Reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine are used to transfer a pre-modified guanidine group to an amine. nih.govyoutube.com

Triflylguanidines: Diprotected triflylguanidines are another class of powerful guanidinylating reagents that react with a variety of amines under mild conditions. researchgate.netacs.org

The synthesis of this compound could strategically employ such a precursor, for instance, by reacting a glycine ethyl ester derivative with a protected guanylating agent, followed by deprotection.

Table 3: Common Precursors for Guanidine Synthesis

Precursor Type Activating Reagent/Method Application Reference
N,N'-di-Boc-thiourea Cyanuric Chloride (TCT) Guanylation of primary and secondary amines. organic-chemistry.org
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Reaction with amine Synthesis of alkyl-modified guanidines. nih.gov
S-Alkylisothioureas Direct reaction with amine Efficient guanidylating agent. rsc.orgresearchgate.net
Diprotected Triflylguanidines Direct reaction with amine Rapid synthesis of N-alkyl/aryl guanidines. researchgate.netacs.org

Cascade or tandem reactions, where multiple chemical transformations occur in a single pot without isolating intermediates, represent a highly efficient synthetic strategy. nih.govnih.gov These sequences reduce waste, save time, and can lead to the rapid construction of molecular complexity.

For guanidine synthesis, several tandem processes have been developed:

Tandem Guanylation/Cyclization: Transition metal catalysts can be used to trigger tandem guanylation and cyclization reactions, providing access to cyclic guanidine structures. rsc.org Palladium-catalyzed carboamination reactions between N-allyl guanidines and aryl halides are an example of this, forming 5-membered cyclic guanidines. organic-chemistry.org

Aza-Michael Addition/Cyclization: Guanidinium (B1211019) salts can undergo a tandem aza-Michael addition followed by an intramolecular cyclization when reacted with electrophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov

Multicomponent Reactions: Copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines provide a rapid route to trisubstituted guanidines. organic-chemistry.orgorganic-chemistry.org

While this compound is an acyclic molecule, the principles of cascade reactions could be applied to its synthesis by designing a sequence where the ester and guanidine functionalities are installed sequentially in one pot from simpler starting materials. youtube.comupc.edu

Green Chemistry Principles in Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. imist.ma This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green strategies applicable to this synthesis include:

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) (DCM) with greener alternatives such as dimethyl carbonate (DMC) or even water is a primary goal. organic-chemistry.orgsemanticscholar.org Some reactions can be performed under solvent-free conditions, further reducing environmental impact. organic-chemistry.org

Catalytic Reagents: Employing catalysts instead of stoichiometric reagents reduces waste and improves atom economy. rsc.org The development of recyclable catalysts, such as tetrabutylphosphonium tribromide (TBPTB), is particularly beneficial. benthamdirect.comnih.gov

Atom Economy: Designing synthetic routes, such as addition or multicomponent reactions, that incorporate the maximum number of atoms from the starting materials into the final product is a core principle. rsc.org

Renewable Energy Sources: Using energy sources like microwaves or sunlight can accelerate reactions and reduce reliance on conventional heating methods. imist.ma

Table 4: Green Chemistry Approaches in Guanidine Synthesis

Green Principle Approach Example Reference
Safer Solvents Use of water or solvent-free conditions. Scandium(III) triflate-catalyzed guanylation in water. organic-chemistry.org
Catalysis Replacement of stoichiometric reagents with recyclable catalysts. Use of recyclable TBPTB for one-pot guanidine synthesis. benthamdirect.comnih.gov
Waste Prevention Avoidance of toxic reagents and byproducts. Replacing HgCl₂ with cyanuric chloride for thiourea (B124793) activation. organic-chemistry.org
Atom Economy Designing addition and multicomponent reactions. Three-component synthesis of N-aryl guanidines using a Cu catalyst. organic-chemistry.org
Energy Efficiency Use of alternative energy sources. Microwave-assisted synthesis for rapid conversion. imist.ma

Development of Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of this compound, aiming to reduce the environmental footprint of its production. rsc.org This involves a shift away from hazardous reagents and solvents towards more sustainable alternatives. nih.gov

Research in this area focuses on several key strategies:

Use of Greener Solvents: Traditional organic syntheses often employ volatile and toxic solvents. Environmentally benign routes prioritize the use of safer alternatives such as water, ethanol (B145695), or acetic acid. nih.govyoutube.com For the esterification step in the synthesis of the title compound, the use of bio-ethanol, derived from renewable agricultural feedstocks like corn, presents a particularly green option that can significantly lower the process's fossil energy footprint. viridischemical.com

Renewable Feedstocks: A core tenet of green chemistry is the utilization of renewable starting materials. Efforts are being made to derive precursors for guanidino compounds from biowaste, such as glycerin from biodiesel production, which can be converted into valuable chemical intermediates. rsc.org This approach not only provides a sustainable source of materials but also adds value to waste streams from other industries.

Minimization of Hazardous Byproducts: Green synthetic protocols are designed to minimize the generation of toxic waste. This can be achieved by selecting reaction pathways that avoid the use of hazardous materials, such as heavy metals or harsh acids, thereby simplifying waste disposal and reducing human toxicity potential. youtube.comviridischemical.com For instance, replacing traditional mercuric reagents in related chemical transformations with safer alternatives is a key consideration. youtube.com

The following table compares traditional solvents with their greener alternatives relevant to the synthesis of esters and related compounds.

Traditional SolventGreen Alternative(s)Key Advantages of Green Alternative
BenzeneToluene, AnisoleLower toxicity, less carcinogenic. nih.gov
Carbon TetrachlorideSodium Bromide in Acetic AcidAvoids ozone-depleting and toxic chlorinated solvent. youtube.com
Dichloromethane (DCM)Ethyl Acetate, 2-Methyl-THFLower toxicity, often derivable from renewable resources. youtube.com
Dimethylformamide (DMF)Water, Polyethylene Glycols (PEGs), GlycerolNon-toxic, biodegradable, low vapor pressure. nih.gov

Utilization of Sustainable Catalytic Systems

Catalysis is fundamental to modern, efficient chemical synthesis. Sustainable catalytic systems are characterized by their high efficiency, selectivity, reusability, and low environmental impact.

Biocatalysis: Enzymes represent the pinnacle of sustainable catalysis. In nature, the final step of creatine (B1669601) biosynthesis involves the methylation of guanidinoacetate (the carboxylic acid analogue of the title compound) by the enzyme Guanidinoacetate N-methyltransferase (GAMT). acs.orgoup.com This enzyme utilizes S-adenosylmethionine as a methyl donor in a highly specific and efficient reaction that occurs under mild, physiological conditions. nih.govnih.gov Harnessing such enzymatic systems or engineered microbes for industrial synthesis offers a powerful, environmentally friendly route to these compounds.

Homogeneous and Heterogeneous Catalysis: Beyond biocatalysis, developments in chemical catalysis offer sustainable options. This includes the use of catalysts based on abundant and non-toxic metals, such as iron, which can replace rarer and more toxic heavy metals. rsc.org For esterification and related reactions, metal-free catalytic systems, for example those using boronic acids, are also being developed to avoid metal contamination in the final product. researchgate.net Recyclable catalysts, which can be easily separated from the reaction mixture and reused over multiple cycles, are central to designing sustainable processes, as demonstrated in the synthesis of carbonates from CO2. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a core metric in green chemistry that evaluates how efficiently the atoms from the reactants are incorporated into the desired final product. scranton.edu A high atom economy signifies a more sustainable process with less waste generation.

The synthesis of this compound typically proceeds via the reaction of an activated glycine derivative (like glycine ethyl ester) with a guanidinylating agent (e.g., O-Methylisourea or cyanamide). This is a condensation or substitution reaction, which inherently produces byproducts, leading to an atom economy of less than 100%.

Theoretical Atom Economy Calculation:

Consider the synthesis from glycine ethyl ester hydrochloride and cyanamide: C4H10ClNO2 (Glycine ethyl ester HCl) + CH2N2 (Cyanamide) → C5H10N2O2 (Product) + CH3NCl (Byproduct)

Reactant/ProductFormulaMolar Mass ( g/mol )
Glycine ethyl ester HClC₄H₁₀ClNO₂139.58
CyanamideCH₂N₂42.04
Total Reactant Mass 181.62
This compoundC₅H₁₀N₂O₂130.15

Atom Economy (%) = (Molar Mass of Desired Product / Total Molar Mass of Reactants) x 100 Atom Economy (%) = (130.15 / 181.62) x 100 ≈ 71.7%

This calculation shows that even in an ideal reaction, over 28% of the reactant mass is converted into byproducts. Strategies to improve this include:

Reaction Design: Prioritizing addition or rearrangement reactions, which can have a theoretical atom economy of 100%, over substitution or elimination reactions is a key design principle. scranton.edujocpr.com

Waste Valorization: Investigating potential uses for the byproducts generated during synthesis can turn waste into a valuable commodity.

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into analogues of this compound, for instance by substitution at the alpha-carbon, creates stereoisomers that may have distinct biological activities. Stereoselective synthesis aims to produce a single desired stereoisomer, which is crucial in fields like medicinal chemistry.

Application of Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy for synthesizing chiral molecules. It employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While specific examples for this compound analogues are not widely documented in the initial search, the principles can be readily applied. A potential approach would involve the asymmetric alkylation of a glycine ethyl ester Schiff base precursor using a chiral phase-transfer catalyst. The catalyst would create a chiral environment around the reacting molecules, directing the incoming alkyl group to one face of the molecule, thus establishing the desired stereocenter.

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the large-scale industrial production of this compound, transitioning from traditional batch processing to continuous flow chemistry offers significant advantages. In a flow system, reactants are continuously pumped through a reactor where they mix and react.

The benefits of this approach include:

Enhanced Safety: Flow reactors handle only small volumes of material at any given moment, which significantly reduces the risks associated with highly exothermic or potentially unstable reactions.

Superior Process Control: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields, better selectivity, and more consistent product quality. rsc.org

Scalability: Scaling up production in a flow system is often as simple as running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), which is more straightforward than scaling up large batch reactors.

Automation: Continuous flow processes are well-suited for automation, enabling reliable, around-the-clock production with minimal manual intervention.

The following table contrasts batch and flow processing for chemical synthesis.

FeatureBatch ProcessingFlow Chemistry (Continuous Processing)
Scale Large, single vesselSmall reactor volume, continuous operation
Heat Transfer Often inefficient, can lead to hotspotsHighly efficient, precise temperature control
Mixing Can be inconsistent in large volumesRapid and efficient mixing
Safety Higher risk due to large volumes of reagentsInherently safer due to small reaction volumes
Scalability Complex, often requires re-optimizationSimpler, by extending run time or numbering up
Consistency Potential for batch-to-batch variabilityHigh consistency and product quality

Mechanistic Studies of Chemical Reactivity and Transformations of Carbamimidoyl Acetic Acid Ethyl Ester

Reactivity of the Amidinium Group

The amidinium group, the protonated form of the guanidine (B92328) moiety, is a key determinant of the molecule's reactivity. Its unique electronic structure governs its interactions in chemical reactions.

Nucleophilic and Electrophilic Characteristics and Reaction Pathways

The guanidine group in Carbamimidoyl-acetic acid ethyl ester is a strong base and, consequently, its conjugate acid, the amidinium ion, is a very weak acid. The high basicity stems from the ability of the guanidinium (B1211019) cation to delocalize the positive charge over three nitrogen atoms through resonance, rendering it highly stable. researchgate.net This stability makes the deprotonation of the amidinium group unfavorable under most conditions.

The amidinium group itself is generally not considered a strong electrophile. However, the carbon atom of the C=N bond can exhibit electrophilic character, particularly when activated. For instance, in the presence of a strong base, deprotonation of a nitrogen atom can lead to the formation of a neutral guanidine, which can then act as a nucleophile. The lone pair on the sp2-hybridized nitrogen can participate in nucleophilic attacks. Guanidines are known to be strong nucleophiles with great potential in various applications. jackwestin.com

Conversely, the protonated amidinium form is not nucleophilic due to the lack of available lone pairs on the nitrogen atoms. The reactivity of the nitrogen atoms can be tuned by the presence of different substituents. jackwestin.com In the context of this compound, the amidinium group can participate in cyclization reactions, a common pathway for guanidine-containing compounds. For example, reaction with β-dicarbonyl compounds can lead to the formation of substituted pyrimidines.

Protonation Equilibria and pKa Analysis of Amidines

The pKa value of the amidinium group is a critical parameter that influences its reactivity. Due to the significant resonance stabilization of the guanidinium cation, guanidines are exceptionally strong bases. The pKa of the conjugate acid of guanidine itself is approximately 13.6. researchgate.net

pKa Values of Guanidinium and Related Groups

Compound/GrouppKa of Conjugate AcidReference
Guanidine13.6 researchgate.net
Arginine (side chain)12.5 - 13.8 mdpi.comnih.gov
N-methyl guanidine13.4 mdpi.com

Transformations Involving the Ethyl Ester Functionality

The ethyl ester group of this compound is susceptible to various nucleophilic acyl substitution reactions, providing avenues for chemical diversification.

Transesterification Reaction Mechanisms

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either acids or bases. acs.org

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, the original ethoxy group is eliminated as ethanol (B145695), and the new ester is formed. chemguide.co.ukchemguide.co.uk

In base-catalyzed transesterification, an alkoxide acts as the nucleophile, attacking the carbonyl carbon. This leads to a tetrahedral intermediate from which the ethoxide leaving group is expelled to form the new ester. acs.org To drive the equilibrium towards the product side, the reactant alcohol is often used in large excess. mdpi.com

General Conditions for Transesterification

CatalystReagentsConditions
Acid (e.g., H2SO4, HCl)Excess of the new alcoholHeating
Base (e.g., NaOR, KOR)Excess of the new alcoholRoom temperature or gentle heating

Aminolysis and Alcoholysis Pathways

Aminolysis is the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form an amide. chemistrysteps.com This reaction typically follows a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The breakdown of this intermediate results in the elimination of an alkoxide ion (in this case, ethoxide) and the formation of the corresponding amide. chemistrysteps.comwikipedia.org The reaction is generally slower than the aminolysis of more reactive carboxylic acid derivatives like acyl chlorides and may require heating. chemistrysteps.com The use of catalysts, such as alkali metal alkoxides, can facilitate the reaction. google.com

Alcoholysis , which is essentially transesterification, involves the reaction of the ester with an alcohol. As described in the transesterification section, this can be catalyzed by acids or bases to exchange the ethyl group for a different alkyl or aryl group from the reacting alcohol. acs.org

Selective Reduction Reactions for Product Diversification

The ethyl ester group can be selectively reduced to the corresponding primary alcohol, 2-guanidinoethanol. The choice of reducing agent is crucial to avoid the reduction of the amidinium group.

Strong reducing agents like lithium aluminum hydride (LiAlH4) are generally capable of reducing esters to primary alcohols. nih.gov However, LiAlH4 can also reduce other functional groups, and its compatibility with the amidinium group would need to be considered.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH4), are typically not reactive enough to reduce esters but can reduce aldehydes and ketones. nih.gov However, the reactivity of borohydrides can be modified. For instance, lithium borohydride (LiBH4) is known to selectively reduce esters in the presence of other functional groups like carboxylic acids and amides. nih.govnih.gov

Another approach for selective reduction involves catalytic hydrogenation. However, conditions for ester hydrogenation are often harsh and might also affect the amidinium group. More modern methods for the reductive removal of ester groups involve nickel-catalyzed C-O bond activation, which could be a potential pathway for the defunctionalization of this compound. masterorganicchemistry.comresearchgate.net

Selective Reducing Agents for Esters

Reducing AgentSelectivityProduct
Lithium Aluminum Hydride (LiAlH4)Powerful, less selectivePrimary Alcohol
Lithium Borohydride (LiBH4)Selective for esters over some other groupsPrimary Alcohol
Borane (BH3)Can be selective for carboxylic acids over estersNo reaction with ester
Nickel CatalysisReductive defunctionalizationAlkane (decarbonylative)

Cyclization and Heterocycle Formation Pathways

The presence of both nucleophilic (amine and amidine) and electrophilic (ester) centers within the same molecule, or in reaction with external reagents, provides a rich landscape for the synthesis of various heterocyclic structures.

While specific studies on the intramolecular cyclization of this compound are not extensively documented, the inherent functionalities suggest potential pathways for ring formation. The close proximity of the nucleophilic nitrogen atoms of the amidine group and the electrophilic carbonyl carbon of the ester group could, under certain conditions, lead to intramolecular cyclization.

One plausible, though not explicitly reported, pathway could involve an intramolecular attack of one of the amidine nitrogens onto the ester carbonyl. This type of reaction, analogous to a Dieckmann condensation, would require activation of the ester or the amidine. For instance, under basic conditions, deprotonation of the amidine could enhance its nucleophilicity, facilitating an attack on the ester carbonyl to form a five-membered imidazolinone ring system after subsequent rearrangement and elimination of ethanol. The proposed mechanism would likely proceed through a tetrahedral intermediate.

Another possibility involves the primary amine of the carbamimidoyl group acting as the nucleophile. Intramolecular cyclization of amino esters can lead to the formation of lactams. In this case, an attack of the primary amine on the ester carbonyl would lead to a five-membered cyclic amidine. The feasibility of these reactions would be highly dependent on the reaction conditions, including temperature, pH, and the presence of catalysts, which would be needed to overcome the relatively low reactivity of the ester group and to control the regioselectivity of the cyclization.

Studies on related compounds, such as the intramolecular cyclization of amino acid-derived diazoketones catalyzed by Brønsted acids, demonstrate the propensity of similar structures to form heterocyclic rings under appropriate conditions. youtube.com For example, the cyclization of ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]-acetate to form imidazolin-4-one derivatives highlights a relevant transformation. libretexts.org

This compound is a versatile precursor for the synthesis of a variety of heterocyclic frameworks through intermolecular reactions, most notably in the formation of pyrimidine (B1678525) derivatives. The amidine moiety serves as a key building block in these cyclocondensation reactions.

A common and well-established method for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com In this context, this compound can react with various β-dicarbonyl compounds, such as β-ketoesters and β-diketones, to afford substituted pyrimidines. The reaction is typically carried out in the presence of a base, which facilitates the initial condensation, followed by cyclization and dehydration to yield the aromatic pyrimidine ring.

For instance, the reaction of this compound with a β-ketoester like ethyl acetoacetate (B1235776) would proceed through the initial formation of an enolate from the β-ketoester. This enolate would then attack one of the amidine carbons, followed by an intramolecular cyclization and subsequent elimination of water and ethanol to yield a substituted pyrimidinone. The reaction conditions for such syntheses can vary, with some procedures utilizing ultrasound irradiation to promote the cyclocondensation. nih.gov

Furthermore, this compound can participate in reactions with α,β-unsaturated ketones to form dihydropyrimidines, which can then be oxidized to pyrimidines. This [3+3] annulation strategy provides an alternative route to multisubstituted pyrimidines under metal-free conditions, often employing visible-light-enabled photo-oxidation for the final aromatization step. mdpi.com

The following table summarizes representative examples of pyrimidine synthesis using amidine precursors with dicarbonyl compounds, illustrating the general conditions and yields that could be expected for reactions involving this compound.

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)Reference
Guanidine carbonateNalidixic acid esterDMF, reflux3-guanidinyl carboxy-7-methyl 1-ethyl, 1,4 dihydro, 1,8 naphthyridine 4-one- nih.gov
Amidinesβ-keto estersUltrasound, Tosylation, Suzuki Coupling4-ArylpyrimidinesGood to Excellent nih.gov
AmidinesPropargyl alcoholsCu(II) triflate2,4,6-Trisubstituted pyrimidines- mdpi.com
Amidinesα,β-Unsaturated ketonesVisible light, photo-oxidationMultisubstituted pyrimidines- mdpi.com

This table presents generalized reactions and similar transformations; specific yields for this compound may vary.

Derivatization Strategies for Functional Group Modification

The presence of multiple reactive sites in this compound allows for various derivatization strategies to modify its functional groups for analytical or synthetic purposes.

The selective derivatization of the amidine and amine moieties in this compound presents a significant chemical challenge due to the similar nucleophilic nature of the nitrogen atoms. However, subtle differences in their reactivity can be exploited under carefully controlled conditions.

The primary amine is generally more nucleophilic than the nitrogens of the amidine group. This difference can be utilized for selective N-acylation or N-alkylation under mild conditions. For instance, reaction with an acyl chloride or an alkyl halide at low temperatures in the presence of a non-nucleophilic base would likely favor derivatization at the primary amine.

Protecting group chemistry offers a viable strategy for achieving selectivity. The primary amine can be selectively protected using standard amine protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). Once the primary amine is protected, the amidine functionality can be targeted for further reactions. The choice of protecting group is crucial, as it must be stable to the conditions required for the subsequent derivatization of the amidine and easily removable afterward.

Conversely, achieving selective derivatization of the amidine in the presence of the free primary amine is more complex. One potential approach involves the formation of metal complexes with the amidine group, which could alter its reactivity profile and allow for selective functionalization. However, specific and efficient methods for the selective derivatization of the amidine moiety in a molecule like this compound are not well-documented and would likely require significant optimization.

The ethyl ester group in this compound is a versatile handle for various chemical modifications, enabling both analytical detection and further synthetic transformations.

For Analytical Purposes:

The ester group can be derivatized to introduce a chromophore or fluorophore, facilitating detection and quantification in analytical techniques such as HPLC or fluorescence spectroscopy. This is typically achieved through transesterification or amidation reactions. For example, reaction with a fluorescent alcohol or amine in the presence of a suitable catalyst would yield a fluorescently tagged derivative.

Another analytical strategy involves the hydrolysis of the ester to the corresponding carboxylic acid, which can then be derivatized using reagents specific for carboxylic acids. For instance, the resulting carboxylic acid can be coupled with a fluorescent or UV-active amine using a coupling agent like a carbodiimide.

For Synthetic Purposes:

The ester group can be readily transformed into other functional groups to create a diverse range of derivatives.

Hydrolysis: Basic or acidic hydrolysis of the ethyl ester yields the corresponding carboxylic acid, Carbamimidoyl-acetic acid. semanticscholar.orgpearson.com This carboxylic acid can then participate in a variety of subsequent reactions, such as amide bond formation or conversion to an acyl halide.

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. libretexts.orgpressbooks.pub This allows for the introduction of different alkyl or aryl groups, potentially altering the solubility or other physical properties of the molecule.

Amidation: Reaction with a primary or secondary amine can convert the ester into an amide. This reaction is often facilitated by heating or by the use of a catalyst. The resulting amides can be valuable intermediates in the synthesis of more complex molecules. researchgate.net

The following table summarizes common modifications of the ester group and the typical reagents used.

TransformationReagent(s)Product Functional Group
HydrolysisH₃O⁺ or OH⁻Carboxylic Acid
TransesterificationR'OH, H⁺ or R'O⁻New Ester
AmidationR'R''NH, heat or catalystAmide

Advanced Spectroscopic and Structural Elucidation Techniques for Carbamimidoyl Acetic Acid Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and stereochemistry of a compound can be elucidated.

In a ¹H NMR spectrum of Carbamimidoyl-acetic acid ethyl ester, distinct signals are expected for the protons of the ethyl group and the methylene (B1212753) bridge. The protons of the guanidino group (-C(=NH)NH₂) may be broad and could exchange with deuterated solvents, sometimes rendering them invisible.

Ethyl Protons : The ethyl group would present as a quartet for the methylene protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons. The triplet results from the coupling of the methyl protons with the two adjacent methylene protons.

Methylene Bridge Protons : The protons of the methylene group connecting the ester and guanidino moieties (-CO-CH₂-C=N) would likely appear as a singlet, as there are no adjacent protons to cause splitting.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CH₃ (ethyl) ~1.2 Triplet
-CH₂- (ethyl) ~4.1 Quartet
-CO-CH₂-C=N ~3.5 Singlet

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct carbon signals are anticipated.

Carbonyl Carbon : The ester carbonyl carbon (C=O) is expected to be the most downfield signal due to the strong deshielding effect of the attached oxygen atoms. libretexts.org

Guanidino Carbon : The carbon of the carbamimidoyl group (C=N) would also be significantly downfield.

Ethyl Carbons : The methylene carbon (-O-CH₂) of the ethyl group will be more downfield than the methyl carbon (-CH₃) due to its proximity to the electronegative oxygen atom.

Methylene Bridge Carbon : The carbon atom situated between the two functional groups (-CO-CH₂-C=N) would appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C =O (ester) ~170
C =N (guanidino) ~160
-O-C H₂- (ethyl) ~60
-CO-C H₂-C=N ~40

2D NMR experiments are instrumental in confirming the assignments made from 1D spectra by showing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. A cross-peak would be expected between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons, confirming their connectivity. youtube.comyoutube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded protons and carbons. youtube.com It would show cross-peaks between the ethyl -CH₂- protons and the corresponding -CH₂- carbon, the ethyl -CH₃ protons and the -CH₃ carbon, and the bridge -CH₂- protons and its corresponding carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

The spectrum of this compound would be expected to show characteristic absorption bands for the ester and guanidino groups.

C=O Stretch : A strong, sharp absorption band characteristic of an ester carbonyl group is expected in the region of 1750-1735 cm⁻¹. orgchemboulder.comlibretexts.org

C-O Stretch : The C-O single bond of the ester group would likely show a strong absorption in the 1300-1000 cm⁻¹ range. orgchemboulder.com

N-H Stretch : The N-H bonds of the guanidino group would typically appear as broad bands in the region of 3400-3100 cm⁻¹.

C=N Stretch : The carbon-nitrogen double bond of the guanidino group would show an absorption band around 1680-1640 cm⁻¹.

C-H Stretch : Absorptions corresponding to sp³ C-H stretching would be observed just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Bond Predicted Frequency Range (cm⁻¹) Intensity
Guanidino N-H stretch 3400 - 3100 Medium-Strong (Broad)
Ester C=O stretch 1750 - 1735 Strong
Guanidino C=N stretch 1680 - 1640 Medium-Variable

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio after ionization. The molecular weight of this compound (C₅H₁₀N₂O₂) is 130.15 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 130. The fragmentation pattern would likely involve characteristic losses associated with the ester and guanidino groups.

Loss of the Ethoxy Group : Cleavage of the C-O bond could lead to the loss of the ethoxy radical (•OCH₂CH₃), resulting in an acylium ion at m/z 85.

Loss of Ethyl Group : Loss of an ethyl radical (•CH₂CH₃) would produce a fragment at m/z 101.

McLafferty Rearrangement : A potential rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen could lead to the elimination of ethene and the formation of a radical cation at m/z 102.

Guanidino Group Fragmentation : The guanidino portion could fragment through various pathways, including the loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CN₂H₂).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Possible Identity
130 [M]⁺ (Molecular Ion)
101 [M - C₂H₅]⁺
85 [M - OC₂H₅]⁺ (Acylium Ion)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a crystal structure would reveal:

The planarity of the ester and guanidinium (B1211019) groups.

The specific conformation of the ethyl group.

An extensive network of intermolecular hydrogen bonds involving the N-H protons of the guanidino group and the carbonyl oxygen of the ester, which would dictate the crystal packing. nih.gov

However, no published X-ray crystallographic data for this compound could be located in the Cambridge Structural Database (CSD) or other public repositories.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable in the synthesis and analysis of "this compound," also known as ethyl 2-guanidinoacetate. These methods are crucial for monitoring the progress of chemical reactions, assessing the purity of the final product, and isolating the compound from complex mixtures. The choice of chromatographic method depends on the specific analytical goal, the properties of the compound, and the complexity of the sample matrix.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive technique widely employed to monitor the progress of organic reactions in real-time. researchgate.netnih.gov In the synthesis of this compound, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the product. researchgate.net By spotting aliquots of the reaction mixture onto a TLC plate at various time intervals, chemists can visually track the appearance of the product spot and the disappearance of the reactant spots. rsc.org

The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent or mixture of solvents). researchgate.net For a reaction such as the esterification to produce an ester, a new spot corresponding to the product will appear on the chromatogram. researchgate.net The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. A successful separation is achieved when the Rf values of the starting materials, intermediates, and the final product are distinct. researchgate.net

ParameterDescriptionExample Value/Condition
Stationary Phase A thin layer of adsorbent material coated on a plate.Silica Gel 60 F254
Mobile Phase A solvent system that moves up the plate by capillary action.Hexane:Ethyl Acetate (B1210297) (3:1 v/v) rsc.org
Application Small aliquots of the reaction mixture are spotted on the plate.1-2 µL spots
Development The plate is placed in a sealed chamber with the mobile phase.Ascending development
Visualization Method used to see the separated compound spots.UV light (254 nm) or chemical stain (e.g., p-anisaldehyde) researchgate.net
Analysis The Rf values of reactant and product spots are compared.Product Rf = 0.4; Reactant Rf = 0.6

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Analogues

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components in a sample. jmchemsci.com However, guanidino compounds, including this compound, are generally non-volatile and thermally labile due to their polar nature. Consequently, they are not suitable for direct GC-MS analysis and require a chemical derivatization step to increase their volatility and thermal stability. oup.com

Derivatization involves converting the polar functional groups (e.g., -NH2, -COOH) into less polar, more volatile derivatives. researchgate.netnih.gov Common strategies for guanidino compounds include:

Reaction with β-dicarbonyl compounds: Reagents like hexafluoroacetylacetone (B74370) (HFAA) react with the guanidino group to form a stable and volatile bis(trifluoromethyl)pyrimidine ring. researchgate.net

Esterification/Acylation: Carboxylic acid and amino groups can be converted to esters and amides. Reagents like ethyl chloroformate (ECF) react quickly with these groups in aqueous or mixed organic solvents. researchgate.net

Silylation: Active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). jmaterenvironsci.com

The derivatized analogues can then be separated on a GC column, typically a non-polar or medium-polarity column like an HP-5 (a fused silica capillary column coated with 5% phenyl methylpolysiloxane). oup.comrsc.org As the separated components elute from the column, they are ionized (commonly by electron ionization) and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural identification and quantification. jmchemsci.com The method's sensitivity allows for detection at very low concentrations, often in the micromolar (μmol L⁻¹) range. oup.comrsc.org

Derivatization Reagent(s)Target Compound ClassGC ColumnDetection LimitReference
Methylglyoxal and Ethyl ChloroformateGuanidino CompoundsHP-5 (30 m x 0.32 mm)0.014–0.027 µmol L⁻¹ rsc.org
GlyoxalGuanidino CompoundsHP-50.024–0.034 µmol L⁻¹ oup.com
Hexafluoroacetylacetone (HFAA) and Ethyl ChloroformateGuanidino CompoundsHP-50.014–0.19 µg mL⁻¹ researchgate.net
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)General (for compounds with active hydrogens)Restek Rtx-5msNot Specified jmaterenvironsci.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique ideal for the analysis of polar, non-volatile, and thermally sensitive compounds like this compound in complex biological or chemical matrices. researchgate.netresearchgate.net It avoids the need for derivatization that is mandatory for GC-MS, although derivatization can sometimes be used to enhance chromatographic retention and sensitivity. nih.govnih.gov

In LC-MS, the sample is first separated by High-Performance Liquid Chromatography (HPLC). researchgate.net For polar analytes like guanidinoacetate, reversed-phase chromatography is common, often using C18 columns. nih.gov Sometimes, specialized columns like charged-surface C18 or hydrophilic interaction liquid chromatography (HILIC) columns are used to improve the retention of very polar compounds. researchgate.netlcms.cz

The eluent from the LC column is directed into the mass spectrometer's ion source, where molecules are ionized, typically using soft ionization techniques like Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion. researchgate.net Tandem mass spectrometry (MS/MS) is frequently employed for enhanced specificity and sensitivity. researchgate.net In this mode, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for accurate quantification even at very low levels in complex mixtures like plasma or urine. nih.govhpst.cz LC-MS/MS methods have been developed for the highly sensitive detection of the closely related compound guanidinoacetate, with limits of detection in the nanomolar range. nih.gov

Analytical MethodColumnMobile Phase (Example)IonizationKey FindingsReference
LC-MS/MSSupelcosil™ LC-4.6mmIsocraticESI (Positive)LOD for GAA: 0.002 µmol/L; requires derivatization to butyl-esters. nih.gov
LC-MS/MSNot specifiedNot specifiedESI (Positive)Allows simultaneous quantification of GAA and creatine (B1669601) in urine and plasma. researchgate.net
UHPLC-MS/MSBond Elut-NH2 (SPE cleanup)Acetonitrile:Water (1:1)ESIEffective for analyzing carbamates in complex matrices like ginger. hpst.cz
FIA-ESI-MS/MSNone (Flow Injection)Methanol-WaterESIRapid analysis (1 min) for GAA in dried blood spots. nih.gov

Computational Chemistry and Theoretical Investigations of Carbamimidoyl Acetic Acid Ethyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to solve approximations of the Schrödinger equation, yielding detailed information about electron distribution and molecular energy.

The electronic architecture of Carbamimidoyl-acetic acid ethyl ester dictates its chemical behavior. Key properties such as the distribution of electron density, the energies of frontier molecular orbitals (FMOs), and the molecular electrostatic potential (MEP) are critical for predicting its reactivity.

Molecular Orbitals and the HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a crucial indicator of a molecule's kinetic stability and reactivity. nih.govmdpi.com A smaller gap suggests the molecule is more polarizable and reactive. nih.gov For this compound, the delocalized π-system of the guanidino group is expected to significantly influence the HOMO energy, while the carbonyl group of the ester will affect the LUMO. Quantum chemical calculations, such as those performed on various ester collectors and other organic molecules, are used to determine these values precisely. mdpi.comnih.gov

Electronic Properties and Charge Distribution: The distribution of partial atomic charges across the molecule reveals sites susceptible to nucleophilic or electrophilic attack. Mulliken population analysis is a common method for calculating these charges. researchgate.netresearchgate.net In this compound, the nitrogen atoms of the guanidino group are expected to carry significant negative charges, making them nucleophilic centers, while the adjacent carbon atom will be electropositive. researchgate.net Similarly, the carbonyl oxygen of the ester group will be negatively charged, and the carbonyl carbon will be positively charged. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting regions of negative potential (red) attractive to electrophiles and positive potential (blue) attractive to nucleophiles. mdpi.com

Table 1: Hypothetical Electronic Properties of this compound (Calculated via DFT)
PropertyValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability, localized on the guanidino group.
LUMO Energy-1.2 eVIndicates electron-accepting capability, influenced by the ester group.
HOMO-LUMO Gap (Egap)5.3 eVSuggests moderate kinetic stability and reactivity. nih.gov
Dipole Moment3.5 DIndicates significant overall polarity of the molecule.
Mulliken Atomic Charges
Guanidino N Atoms~ -0.7 eStrong nucleophilic centers. researchgate.net
Guanidino C Atom~ +0.8 ePrimary electrophilic center.
Carbonyl O Atom~ -0.6 eNucleophilic center.
Carbonyl C Atom~ +0.7 eElectrophilic center.

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. mit.edu Computational methods can locate and characterize these fleeting structures, providing insight into reaction barriers (activation energies) and kinetics. mit.edunih.gov For this compound, reactions such as intramolecular cyclization to form heterocyclic structures are of significant interest.

DFT calculations can be used to model the entire reaction energy profile, from reactants to products, including all intermediates and transition states. nih.gov For instance, in a potential cyclization reaction where a nitrogen atom from the guanidino group attacks the carbonyl carbon of the ester, a four-membered ring transition state would be formed. By calculating the Gibbs free energy of this TS relative to the reactants, the activation energy can be determined, predicting the feasibility and rate of the reaction. nih.gov Recent advances have also seen the development of machine learning models that can predict transition state structures with high accuracy and speed, offering a powerful tool for discovering new reaction pathways. mit.edu

Table 2: Illustrative Reaction Profile for a Hypothetical Intramolecular Cyclization
SpeciesRelative Gibbs Energy (kcal/mol)Description
Reactant (this compound)0.0Ground state of the starting material.
Transition State 1 (TS1)+25.5Energy barrier for the nucleophilic attack of N on the C=O group. nih.gov
Intermediate 1-5.2Tetrahedral intermediate formed after the initial attack.
Transition State 2 (TS2)+15.8Energy barrier for the elimination of the ethoxy group.
Product (Cyclic Guanidine (B92328) Derivative)-12.0Final, thermodynamically favored heterocyclic product.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govrsc.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational flexibility and interactions with surrounding molecules, such as solvents or biological macromolecules. rsc.orgacs.org

For this compound, MD simulations are crucial for exploring its vast conformational landscape. The molecule has several rotatable bonds, leading to numerous possible spatial arrangements (conformers). MD can identify the most stable, low-energy conformations and the energy barriers between them. This is particularly important for the guanidino group, which can form different patterns of intramolecular hydrogen bonds that stabilize specific conformers. nih.gov Furthermore, MD simulations in an aqueous environment can reveal how water molecules interact with the polar guanidino and ester groups, through the analysis of radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a solute atom. nih.govrsc.org This provides insight into the molecule's solvation and how it might present itself to a biological receptor.

Table 3: Representative Conformational States and Intermolecular Interactions from MD Simulation
ParameterDescriptionFinding
Conformational Analysis
Dihedral Angle (N-C-C-C)Rotation around the central carbon-carbon bond.Identifies multiple stable staggered and gauche conformers.
Relative PopulationPercentage of simulation time spent in each major conformation.The most stable conformer is populated >60% of the time at 300K.
Intermolecular Interactions
Guanidinium (B1211019) N - Water O RDFRadial Distribution Function for N-H···O hydrogen bonds.A sharp first peak at ~2.8 Å indicates strong, structured hydrogen bonding. rsc.org
Carbonyl O - Water H RDFRadial Distribution Function for C=O···H hydrogen bonds.A distinct peak at ~1.9 Å shows the carbonyl group is a strong H-bond acceptor.

Docking Studies for Ligand-Receptor Interactions in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govacs.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate within the active site of a target enzyme or receptor. frontiersin.orgnih.gov

Given that guanidine-containing compounds are known to inhibit various enzymes, such as proteases and kinases, this compound could be investigated as a potential inhibitor. nih.govnih.gov In a docking study, the 3D structure of the target protein is used as a scaffold. The ligand is then placed into the binding site in numerous possible conformations and orientations. A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose, with lower scores indicating more favorable binding. nih.govresearchgate.net The analysis of the best-scoring pose reveals key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the ligand-receptor complex. For this compound, the protonated guanidinium group would be expected to form strong salt bridges with acidic residues like aspartate or glutamate (B1630785) in a binding pocket. acs.org

Table 4: Hypothetical Docking Results into a Kinase ATP-Binding Site
ParameterValue/Description
Target ProteinHuman Serine/Threonine Kinase XYZ
PDB ID9XYZ
Binding SiteATP-binding pocket (hinge region)
Docking Results
Binding Affinity (Score)-8.5 kcal/mol
Predicted Key Interactions
Guanidinium GroupForms a salt bridge with Asp145 and a hydrogen bond with the backbone carbonyl of Val88. acs.org
Ester Carbonyl OxygenActs as a hydrogen bond acceptor for a backbone NH group in the hinge region.
Ethyl ChainOccupies a hydrophobic pocket formed by Leu25, Ile75, and Ala120.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a set of compounds and their biological activity. nih.govresearchgate.net By identifying the key physicochemical properties (molecular descriptors) that correlate with activity, a predictive model can be built. nih.gov

To develop a QSAR model for a series of analogues of this compound, one would first need experimental data on their biological activity (e.g., IC50 values for enzyme inhibition). nih.govmdpi.com Next, a wide range of molecular descriptors would be calculated for each compound. These descriptors fall into several categories:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing molecular branching and connectivity. researchgate.net

Geometric: Related to the 3D shape of the molecule.

Electronic: Dipole moment, partial charges, HOMO/LUMO energies. nih.gov

Hydrophobic: Such as the logarithm of the partition coefficient (logP).

Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, a model is trained to correlate a subset of these descriptors with the observed activity. nih.govplos.org A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.govnih.gov For guanidine-containing compounds, descriptors related to molecular shape, lipophilicity, and the presence of halogen atoms have been shown to be important for inhibitory activity. nih.gov

Table 5: Selected Molecular Descriptors for a Hypothetical QSAR Model
Descriptor ClassSpecific DescriptorRelevance
ElectronicMinimum atomic state energy for a N atomRepresents the reactivity of the guanidino group. researchgate.net
HydrophobicLogP (Octanol-Water Partition Coefficient)Measures overall lipophilicity, crucial for membrane permeability and binding. nih.gov
TopologicalTopological Polar Surface Area (TPSA)Correlates with hydrogen bonding potential and membrane transport.
GeometricMolecular VolumeRelates to the steric fit within a receptor binding site. mdpi.com
ConstitutionalNumber of Hydrogen Bond DonorsQuantifies the capacity to form hydrogen bonds, critical for receptor binding.

Exploration of Molecular Descriptors for Structure-Activity Correlations

The investigation of Quantitative Structure-Activity Relationships (QSAR) is a cornerstone of modern computational chemistry, enabling the prediction of a molecule's biological activity from its physicochemical properties. researchgate.net This is achieved through the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be broadly categorized into several classes, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. nih.gov For this compound, while specific and detailed QSAR studies correlating its molecular descriptors to a particular biological activity are not extensively available in public literature, it is possible to compute a range of these descriptors to lay the groundwork for future investigations.

The fundamental principle of a QSAR study is to establish a mathematical relationship between the variations in these descriptors across a series of related compounds and their measured biological activities. nih.gov Such a model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and development efforts. nih.gov

A variety of molecular descriptors can be calculated for this compound to characterize its structure and potential for interaction with biological systems. These descriptors provide a quantitative representation of the molecule's features. For instance, topological descriptors describe the atomic connectivity within the molecule, while quantum-chemical descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), offer insights into the molecule's reactivity.

The table below presents a selection of computed molecular descriptors for this compound, which would be typical starting points for a QSAR analysis.

Table 1: Computed Molecular Descriptors for this compound

Descriptor Type Descriptor Name Value Source
Physicochemical Molecular Weight 130.15 g/mol
XLogP3 -0.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4
Topological Topological Polar Surface Area 76.2 Ų
Complexity 122
Structural IUPAC Name ethyl 3-amino-3-iminopropanoate
Molecular Formula C₅H₁₀N₂O₂
Canonical SMILES CCOC(=O)CC(=N)N

In a hypothetical QSAR study, these descriptors, along with others, would be calculated for a series of analogues of this compound. The biological activity of these compounds would be experimentally determined. Statistical methods, such as multiple linear regression (MLR), would then be employed to build a model that correlates a subset of these descriptors with the observed activity. For example, a QSAR model might reveal that an increase in the topological polar surface area is positively correlated with the inhibitory activity against a specific enzyme, while an increase in hydrophobicity (as measured by XLogP3) is negatively correlated. Such findings would provide crucial insights into the structural requirements for the desired biological effect.

Applications in Organic Synthesis and Medicinal Chemistry

Role as a Key Building Block in Complex Molecule Synthesis

The bifunctional nature of carbamimidoyl-acetic acid ethyl ester makes it a competent building block for the construction of intricate molecules. The guanidino group can participate in cyclization reactions, while the ester group provides a handle for further functionalization.

This compound is a key precursor in the synthesis of various heterocyclic compounds, particularly substituted pyrroles and pyrimidines, which are core scaffolds in many biologically active molecules. The guanidine (B92328) functional group readily undergoes condensation reactions with 1,2- or 1,3-dicarbonyl compounds or their synthetic equivalents to form five- or six-membered rings.

Research and patent literature describe specific synthetic applications. For instance, the hydrochloride salt of this compound reacts with α-haloketones, such as 4-bromoacetyl-benzonitrile, in the presence of a base like sodium ethoxide to yield substituted pyrroles. google.com These pyrroles can then be used to construct more complex fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines. google.com Another documented example is the reaction with chloroacetaldehyde, which produces ethyl 2-amino-1H-pyrrole-3-carboxylate. ambeed.com The general reactivity pattern also allows for the synthesis of pyrimidine (B1678525) derivatives, a reaction class that is fundamental in medicinal chemistry. mdpi.comresearchgate.net

A summary of representative synthetic reactions is provided in the table below.

Starting Material 1Starting Material 2ProductHeterocyclic Core
This compound HCl4-Bromoacetyl-benzonitrile2-Amino-5-(4-cyano-phenyl)-1H-pyrrole-3-carboxylic acid ethyl esterPyrrole
This compoundChloroacetaldehydeEthyl 2-amino-1H-pyrrole-3-carboxylatePyrrole
Guanidine-containing compounds (general)1,3-Diketones (e.g., Acetylacetone)Substituted PyrimidinesPyrimidine

The utility of this compound extends to its role as a crucial intermediate in the synthesis of potential APIs. Its derivatives have been investigated for various therapeutic applications.

In one notable example, the compound serves as a starting point for creating potential treatments for cystic fibrosis (CF). google.com A derivative, amino-carbamimidoyl-acetic acid ethyl ester, is used as an intermediate in the synthesis of novel pyridine (B92270) and pyrazine (B50134) compounds. google.comgoogleapis.com These compounds are designed to act as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, restoring or enhancing its function, which is defective in CF patients. google.com

Furthermore, in the context of creatine (B1669601) transporter deficiency, a condition where the brain has difficulty absorbing creatine, a lipophilic prodrug, diacetyl guanidinoacetic acid ethyl ester (diacetyl-GAAE), was synthesized from guanidinoacetic acid precursors. The ethyl ester group enhances lipophilicity, with the goal of improving transport across the blood-brain barrier.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The exploration of derivatives of this compound is a key strategy in drug discovery to optimize biological activity, selectivity, and pharmacokinetic properties.

The process of discovering new therapeutic agents often involves the rational design and synthesis of a library of analogues based on a lead compound. While comprehensive SAR studies on this compound itself are not broadly published in academic literature, patent filings for its derivatives reveal a clear application of these principles.

For instance, in the development of CFTR modulators, a core scaffold derived from this compound was systematically modified. google.comgoogleapis.com Various substituents were introduced at different positions on the heterocyclic systems to probe their effect on biological activity. These modifications included:

Altering alkyl groups (e.g., C1-C8 alkyl), which can influence lipophilicity and van der Waals interactions.

Introducing halogen atoms, which can modify electronic properties and metabolic stability.

Appending aryl and heterocyclic groups to explore additional binding pockets within the target protein. google.com

This systematic approach allows researchers to build a qualitative understanding of how different chemical features contribute to the desired therapeutic effect.

A pharmacophore is the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The synthesis and testing of analogues help to define these requirements. For the CFTR modulators derived from this compound, the goal is to identify the optimal combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. google.comnih.gov

By evaluating a series of rationally designed compounds, researchers can deduce which features are critical for binding to the target protein and eliciting a functional response. For example, structure-based pharmacophore modeling can be used to analyze the crystal structure of a target protein, like the Akt2 kinase, to identify key interaction points such as specific amino acid residues (e.g., Ala232, Phe294, Asp293). nih.gov This information guides the design of new derivatives with improved affinity and selectivity. The same principles are applied in the design of inhibitors for other targets, such as HMG-CoA reductase, where interactions with residues like ASN755 and LYS735 are crucial. nih.gov This iterative process of design, synthesis, and evaluation is fundamental to modern medicinal chemistry.

Biological Activity and Proposed Mechanisms of Action

The biological activities associated with this compound and its parent molecule, guanidinoacetic acid (GAA), are diverse. The primary endogenous role of GAA is as the direct precursor to creatine, a molecule vital for energy metabolism in high-energy demand tissues like muscle and brain. The enzyme guanidinoacetate N-methyltransferase (GAMT) catalyzes the methylation of GAA to form creatine.

Derivatives of this compound have been specifically designed to engage with distinct biological targets, leading to different proposed mechanisms of action:

Creatine Precursor Supplementation: For conditions like creatine transporter deficiency, the lipophilic prodrug diacetyl-GAAE was developed. The proposed mechanism was to increase the delivery of GAA into the brain, where it could be converted to creatine. While the derivative did not ultimately increase creatine levels in the experimental model, it did show an unexpected effect of improving tissue viability, suggesting an alternative mechanism may be at play.

CFTR Protein Modulation: As previously mentioned, complex heterocyclic derivatives of this compound have been synthesized as potential treatments for cystic fibrosis. The proposed mechanism of action for these molecules is the direct binding to and modulation of the CFTR protein. google.com By acting as "correctors" or "potentiators," these compounds aim to restore the normal function of the CFTR ion channel, which is responsible for chloride ion transport across cell membranes.

These examples highlight the versatility of the this compound scaffold, which can be tailored to interact with different biological systems, from metabolic pathways to complex ion channels.

Investigation of Modulation of Cell Proliferation and Differentiation

The carbamimidoyl motif, a core component of this compound, is found in numerous guanidino compounds that have been studied for their effects on cell proliferation and differentiation. Research has shown that certain guanidino compounds can inhibit the growth of various cell lines. For instance, uremic toxins such as guanidino propionic acid and guanidino succinic acid have been observed to inhibit the proliferation of HL60 and K562 cell lines. scite.ai Creatinine, another guanidino compound, also demonstrates a dose-dependent inhibitory effect on these cell lines. scite.ai Similarly, guanidino-propionic acid has been found to modify the mitogenic response of normal lymphocytes. nih.gov

Further studies have highlighted the anti-proliferative activities of marine-derived guanidine alkaloids. Compounds like crambescidine-816, -830, and -800 have been shown to strongly inhibit tumor cell proliferation. semanticscholar.org Their mechanism of action involves the downregulation of cyclin-dependent kinases and cyclins, and the upregulation of cyclin-dependent kinase inhibitors. semanticscholar.org These findings underscore the potential of the carbamimidoyl scaffold in the development of agents that can modulate cellular growth and differentiation.

Enzyme Inhibition Studies of Related Compounds

The carbamimidoyl group is a key pharmacophore in the design of various enzyme inhibitors. This is largely due to its structural and electronic resemblance to the side chain of arginine, allowing it to interact with the active sites of many enzymes. While specific studies on this compound as an enzyme inhibitor are not extensively documented, the broader class of guanidino compounds has been a fertile ground for the discovery of potent enzyme inhibitors. nih.govtandfonline.com

A notable example is the inhibition of polyamine oxidase. Synthetic derivatives of agmatine (B1664431) and iminoctadine, which feature lipophilic groups on the guanidine moiety, have been shown to be highly potent competitive inhibitors of maize polyamine oxidase, with some compounds exhibiting nanomolar affinity. nih.govacs.org The guanidino group is also a central feature in inhibitors of nitric oxide synthase and the sodium-hydrogen exchanger. nih.govtandfonline.com Furthermore, the metabolism of compounds containing a carbamate (B1207046) structure, such as ethyl carbamate, can be influenced by substances that interact with cytochrome P-450 enzymes. nih.gov

The following table summarizes the inhibitory activities of selected guanidino compounds against various enzymes.

Compound ClassTarget EnzymeKey Findings
Lipophilic agmatine and iminoctadine derivativesMaize Polyamine OxidasePotent competitive inhibitors with nanomolar affinity. nih.govacs.org
Guanidino-containing compoundsNitric Oxide SynthaseThe guanidino group is a key feature for inhibition. nih.govtandfonline.com
Guanidino-containing compoundsSodium-Hydrogen ExchangerThe guanidino group is important for inhibitory activity. nih.govtandfonline.com

Receptor Ligand Binding and Modulation, e.g., CXCR4 Antagonism

The carbamimidoyl scaffold is a prominent feature in the design of ligands that bind to and modulate various receptors, with significant attention given to the CXCR4 receptor. wikipedia.org CXCR4 is a chemokine receptor that plays a critical role in HIV entry into cells and in cancer metastasis. wikipedia.orgnih.gov Antagonists of this receptor can block the binding of its natural ligand, CXCL12, thereby inhibiting its downstream signaling pathways. nih.govnih.gov

Several non-peptide, small-molecule CXCR4 antagonists incorporating the guanide group have been developed. nih.govnih.gov For instance, spermine (B22157) and spermidine (B129725) phenylguanides have been identified as CXCR4 ligands that inhibit the binding of the potent peptide antagonist T-140 and block HIV-1 entry. nih.gov Further optimization led to the synthesis of naphthylguanide derivatives with even higher affinity for CXCR4. nih.govnih.gov The interaction between these antagonists and the receptor is believed to involve the guanidinium (B1211019) group forming salt bridges with acidic residues within the CXCR4 binding pocket. nih.gov

The development of functionally selective ligands for CXCR4 is an active area of research, with the aim of identifying compounds that can preferentially block specific downstream signaling pathways, offering a more targeted therapeutic approach. nih.gov

Exploration of Antibacterial and Antimicrobial Spectrum of Derivatives

The carbamimidoyl (guanidino) group is a well-established pharmacophore in the field of antimicrobial agents. nih.gov Its positive charge at physiological pH allows it to interact with and disrupt the negatively charged components of bacterial cell membranes, leading to antimicrobial activity. nih.gov While specific data on the antimicrobial spectrum of this compound is limited, numerous studies have demonstrated the broad-spectrum antibacterial and antifungal activity of various guanidine-containing compounds. acs.orgmdpi.comnih.gov

For example, a series of alkyl-guanidine derivatives has been shown to be potent against both Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains. acs.org Similarly, guanidine-core small molecules have demonstrated efficacy against multidrug-resistant clinical isolates of Escherichia coli and Pseudomonas aeruginosa. nih.gov The antimicrobial activity of guanidino compounds is not limited to bacteria; they have also been investigated as antifungal agents against human-relevant fungal pathogens. nih.gov The versatility of the guanidine scaffold allows for the synthesis of diverse chemical libraries to explore structure-activity relationships and optimize antimicrobial potency. acs.orgmdpi.com

Design of Novel Therapeutic Agents

Development of Fibrinogen Receptor Antagonists based on Carbamimidoyl Scaffolds

The carbamimidoyl (amidine) group is a critical component in the design of antagonists for the fibrinogen receptor, also known as glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa). acs.orgnih.gov This receptor is a key player in platelet aggregation, and its antagonists are effective anti-thrombotic agents. nih.govnih.gov The design of these antagonists often mimics the Arg-Gly-Asp (RGD) sequence of fibrinogen, with the positively charged carbamimidoyl group serving as a bioisostere for the guanidino group of arginine. acs.orgresearchgate.net

Research in this area has led to the development of non-peptide, small-molecule antagonists with improved pharmacokinetic properties. nih.govacs.org These molecules typically consist of a carbamimidoyl moiety and a carboxylic acid or its ester, connected by a rigid scaffold to ensure the correct spatial orientation for binding to the receptor. nih.govresearchgate.net For example, antagonists have been developed using a 2H-1,4-benzoxazine-3(4H)-one scaffold, where variations in substitution patterns and side chains have been systematically studied to optimize activity. nih.govresearchgate.net

Exploration of Potential in other Disease Areas based on the Carbamimidoyl Motif

The carbamimidoyl (guanidino) motif has proven to be a versatile scaffold in medicinal chemistry, with applications extending to a wide array of disease areas. nih.govtandfonline.comresearchgate.net The unique properties of the guanidinium group, including its strong basicity and ability to form multiple hydrogen bonds, make it an attractive functional group for targeting various biological macromolecules. tandfonline.com

Guanidine-containing compounds have been investigated for their potential as anti-inflammatory, anti-diabetic, and neuroprotective agents. tandfonline.comresearchgate.nettandfonline.com For instance, some guanidine derivatives have shown activity as inhibitors of enzymes involved in inflammation and as modulators of receptors in the central nervous system. tandfonline.com The guanidino group is also a key feature of metformin, a widely used anti-diabetic drug. researchgate.net Furthermore, the antimicrobial properties of guanidino compounds have led to their exploration as anti-protozoal and antiviral agents. researchgate.net The broad range of biological activities associated with the carbamimidoyl motif underscores its importance as a privileged structure in drug discovery. nih.govresearchgate.net

Industrial and Scalable Synthesis Considerations

Process Optimization for Large-Scale Production of Carbamimidoyl-acetic acid ethyl ester

The large-scale synthesis of this compound is most practically approached as a two-stage process. The first stage involves the production of the key intermediate, glycine (B1666218) ethyl ester, typically as a hydrochloride salt, followed by the second stage, which is the guanidinylation of this intermediate.

A common laboratory-scale synthesis of guanidino compounds involves reacting an amine with a guanylating agent. For instance, isotopically labeled guanidinoacetic acid has been prepared from glycine and cyanamide (B42294) in an aqueous solution using ammonium (B1175870) hydroxide, which suggests a viable pathway. nih.gov The industrial scale-up of this reaction would involve reacting glycine ethyl ester with a suitable guanylating agent like cyanamide.

Stage 1: Esterification of Glycine The production of the precursor, glycine ethyl ester hydrochloride, can be achieved through the esterification of glycine with ethanol (B145695) in the presence of an acid catalyst. A typical method involves reacting glycine with thionyl chloride in ethanol at low temperatures. chemicalbook.com Another approach is to pass anhydrous hydrogen chloride through ethanol to form a hydrochloric acid-ethanol solution, into which glycine is added. chemicalbook.com

Stage 2: Guanidinylation of Glycine Ethyl Ester The subsequent guanidinylation of glycine ethyl ester with cyanamide in a basic aqueous medium represents a primary route. Optimization of this step is critical for maximizing yield and purity. Key parameters that must be controlled include:

Reactant Molar Ratio: The ratio of glycine ethyl ester to the guanylating agent (cyanamide) must be carefully optimized to ensure complete conversion of the ester while minimizing side reactions and the presence of unreacted starting materials.

Temperature and pH: The reaction is typically conducted at room temperature or with gentle heating. nih.gov The pH must be maintained in the basic range, often through the addition of a base like ammonium hydroxide, to facilitate the nucleophilic attack of the amine on the cyanamide.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for achieving maximum yield before product degradation or side reactions become significant.

Solvent and Concentration: The choice of solvent and the concentration of reactants affect reaction rates and product solubility. While water is a common solvent, co-solvents may be used to improve solubility and reaction kinetics.

Purification: Post-reaction, the product must be isolated and purified. This typically involves crystallization, filtration, and washing with appropriate solvents like cold water and acetone (B3395972) to remove unreacted starting materials and by-products. nih.gov

Interactive Table 1: Key Parameter Optimization for Large-Scale Synthesis

Parameter Stage 1: Esterification (Glycine) Stage 2: Guanidinylation (Glycine Ethyl Ester) Optimization Goal
Temperature -10°C to reflux chemicalbook.com Room Temperature to 60°C Maximize reaction rate while minimizing side reactions/degradation.
Catalyst Conc. Varies with catalyst type pH control (e.g., NH₄OH) nih.gov Achieve high conversion with minimal catalyst usage and waste.
Reactant Ratio Excess ethanol typically used Near-stoichiometric to slight excess of guanylating agent Drive reaction to completion and maximize yield of the desired product.

| Reaction Time | 2-4 hours chemicalbook.com | 24-72 hours nih.gov | Achieve peak conversion before product degradation occurs. |

Development of Robust and Efficient Catalytic Systems for Industrial Applications

The choice of catalyst is fundamental to the efficiency and sustainability of the industrial production of this compound. Different catalytic systems are required for the esterification and guanidinylation stages.

For the initial esterification of glycine, homogeneous acid catalysts like sulfuric acid or hydrochloric acid are effective but present challenges in industrial settings, including reactor corrosion, catalyst non-reusability, and the generation of acidic waste streams. researchgate.net Heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, or metal oxides, offer significant advantages. researchgate.netmdpi.com These catalysts are easily separated from the reaction mixture, can be regenerated and reused, and reduce environmental impact. The mechanism involves the protonation of the carboxylic acid's carbonyl group on the catalyst's active sites, making it more susceptible to nucleophilic attack by the alcohol. mdpi.com

For the guanidinylation step, the reaction is typically base-catalyzed. While laboratory methods use homogeneous bases like ammonium hydroxide, an industrial process would benefit from the development of a heterogeneous solid base catalyst. This would simplify the work-up process, as the catalyst could be removed by simple filtration rather than requiring neutralization and extraction steps. Potential candidates for solid base catalysts could include basic resins or metal oxides supported on materials like activated carbon.

Enzymatic catalysis presents a green alternative. The synthesis of creatine (B1669601) in vivo involves the enzyme L-arginine:glycine amidinotransferase (AGAT), which transfers a guanidino group. researchgate.net While using isolated AGAT or a similar enzyme for the industrial synthesis of this compound is a possibility, challenges related to enzyme stability, cost, and the need for specific reaction conditions (e.g., pH, temperature) must be overcome. nih.gov

Interactive Table 2: Comparison of Catalytic Systems

Catalyst Type Stage Advantages Disadvantages
Homogeneous Acid (e.g., H₂SO₄) Esterification High activity, low cost. Corrosive, difficult to separate, waste generation. researchgate.net
Heterogeneous Acid (e.g., Ion-Exchange Resin) Esterification Reusable, non-corrosive, easy separation, environmentally friendly. mdpi.com Higher initial cost, potential for lower activity.
Homogeneous Base (e.g., NH₄OH) Guanidinylation Effective for lab-scale, readily available. nih.gov Difficult to separate, requires neutralization, generates wastewater.

| Enzymatic (e.g., Amidinotransferase) | Guanidinylation | High specificity, mild reaction conditions. nih.gov | High cost, potential for low stability, complex to implement. |

Economic Feasibility and Cost-Benefit Analysis of Production Methods

The economic viability of producing this compound is closely tied to the market for its parent compound, guanidinoacetic acid (GAA). The global GAA market was valued at approximately USD 35 million in 2023 and is projected to grow, driven by its use in animal feed and dietary supplements. datahorizzonresearch.com This established and growing market provides a strong incentive for the efficient production of its derivatives.

A cost-benefit analysis for the industrial production of this compound must consider several key factors:

Capital Investment: This includes the cost of reactors, separation equipment (distillation columns, filters), and storage tanks. The choice between a batch or continuous process will significantly influence capital expenditure. Continuous processes, especially those using heterogeneous catalysts, often require a higher initial investment but can lead to lower operating costs.

Operating Costs: These are the ongoing expenses, including energy for heating and cooling, labor, catalyst replacement, solvent purchasing and recycling, and waste disposal. Processes that minimize energy consumption and waste, such as those using reusable heterogeneous catalysts, are more economically favorable. mdpi.com

Product Value and Market Demand: The selling price of this compound will be determined by its purity, demand, and the price of competing products or alternatives like GAA itself. Its primary application is likely as a more bioavailable or specialized precursor to creatine, particularly in animal nutrition and potentially in pharmaceuticals. ekb.egpoultryandlivestockafrica.com

The economic efficiency of broiler chicken diets, for example, has been shown to improve with the supplementation of GAA, indicating a clear economic benefit for the end-user that justifies the production cost. ekb.eg By developing a highly optimized and efficient synthesis process using robust, reusable catalysts, the production of this compound can be a profitable venture.

Interactive Table 3: Sample Cost-Benefit Analysis Framework

Cost Category Key Components Benefit Category Key Drivers
Raw Materials Glycine, Ethanol, Cyanamide, Catalysts Product Revenue Market price, purity grade, sales volume.
Capital Costs Reactors, Separation Units, Infrastructure Market Growth Increasing demand for animal feed additives and supplements. datainsightsmarket.com
Operating Costs Energy, Labor, Waste Management, Maintenance Process Efficiency High-yield, low-waste process leading to higher profit margins.

| R&D Costs | Process development, catalyst screening | Competitive Advantage | Proprietary, cost-effective production method. |

Q & A

Basic Research Questions

Q. What are the key functional groups in carbamimidoyl-acetic acid ethyl ester, and how do they influence its reactivity in organic synthesis?

  • Answer : The compound contains a carbamimidoyl group (NH-C(NH₂)-), an acetic acid-derived ester (COOEt), and an ethyl ester moiety. The carbamimidoyl group acts as a nucleophile due to its lone electron pair on the nitrogen, while the ester group enables participation in condensation or nucleophilic acyl substitution reactions. These functional groups make it valuable in synthesizing heterocycles (e.g., pyridines) via reactions like the Hantzsch synthesis . Characterization via FT-IR and NMR can confirm functional group integrity, with ester carbonyl signals typically appearing at ~170 ppm in 13C^{13}\text{C} NMR .

Q. What methodological approaches are recommended for synthesizing this compound?

  • Answer : A common method involves dissolving carbamimidoyl-acetic acid derivatives in ethyl acetate (AcOEt) and reacting with aldehydes or ketones under mild conditions (e.g., room temperature to 65°C). For example, chloroacetaldehyde (50% aqueous solution) can be added to the ester in AcOEt, followed by flash chromatography for purification . Key parameters include maintaining anhydrous conditions to prevent hydrolysis and optimizing reaction time (e.g., 0.5–2 hours) to minimize byproducts .

Q. How can researchers purify this compound after synthesis?

  • Answer : Flash chromatography using ethyl acetate/hexane gradients (e.g., 1:3 to 1:1 v/v) is effective for isolating the product from polar byproducts. Monitoring via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) ensures purity. For large-scale reactions, recrystallization from ethanol or acetone may yield higher purity (>95%) .

Advanced Research Questions

Q. How can reaction pathways involving this compound be analyzed to resolve contradictory mechanistic proposals?

  • Answer : Kinetic studies (e.g., variable-temperature 1H^{1}\text{H} NMR) and isotopic labeling (e.g., 15N^{15}\text{N}-labeled reagents) can differentiate between nucleophilic attack at C-2 vs. C-4 positions in heterocycle formation. Computational methods (DFT calculations) further elucidate transition states and regioselectivity, as demonstrated in chromeno[4,3-b]pyridine syntheses .

Q. What advanced analytical techniques are suitable for identifying byproducts in this compound reactions?

  • Answer : High-resolution LC-MS coupled with tandem MS/MS fragmentation can detect low-abundance byproducts (e.g., hydrolyzed intermediates or dimerized species). GC-MS is ideal for volatile derivatives, while 13C^{13}\text{C}-DEPT NMR resolves stereochemical ambiguities in complex mixtures .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Answer : Molecular docking (AutoDock Vina) and quantum mechanical calculations (Gaussian 16) model interactions between the carbamimidoyl group and electrophilic partners (e.g., carbonyl carbons). Parameters like Fukui indices quantify nucleophilicity, while solvent effects (SMD model) refine predictions for aqueous or organic media .

Q. What strategies mitigate competing side reactions during multicomponent reactions with this compound?

  • Answer : Steric hindrance can be minimized using bulky solvents (e.g., tert-butanol) to slow dimerization. Catalytic additives (e.g., p-TsOH) accelerate desired pathways, while stepwise addition of reagents (e.g., aldehyde before ketone) reduces cross-reactivity. Real-time monitoring via in-situ IR spectroscopy ensures reaction control .

Q. How does this compound participate in cascade reactions to form polycyclic compounds?

  • Answer : In chromeno[4,3-b]pyridine synthesis, the ester undergoes nucleophilic attack at C-2 of chromone-3-carbonitriles, followed by ring opening and cyclocondensation. Intermediate trapping (e.g., with D₂O) and X-ray crystallography validate the proposed intermediates (I-26 and I-27) .

Methodological Notes

  • Synthesis Optimization : Use Schlenk lines for moisture-sensitive steps .
  • Analytical Validation : Cross-validate NMR data with HSQC and HMBC for unambiguous assignments .
  • Computational Tools : Compare calculated vs. experimental 13C^{13}\text{C} NMR shifts (RMSD < 2 ppm) to confirm accuracy .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.